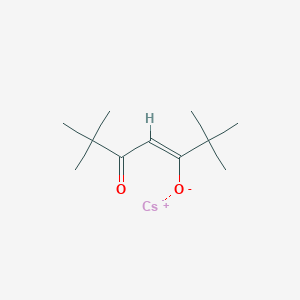

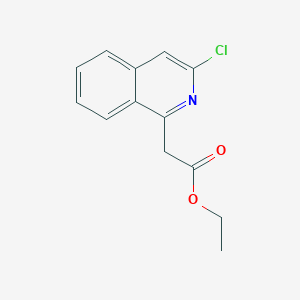

Cesium;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate

Vue d'ensemble

Description

Cesium is a soft, gold-colored metal that is quickly attacked by air and reacts explosively in water . It’s a monovalent typical metal, with an electronic structure of 2, 8, 18, 18, 8, 1 .

Synthesis Analysis

There is currently no systematic evidence for the mechanism by which sodium cupric ferrocyanide adsorbs cesium . The adsorption mechanism of cesium was systematically studied by the synergistic analysis of ICP-MS, Raman, FT-IR, XRD, XPS, TGA, and SEM using sodium cupric ferrocyanide prepared in the laboratory .

Molecular Structure Analysis

The first-principle analytical approach through CASTEP analysis using Materials Studio was used to investigate the effect of Cesium (Cs) on raising the properties and optoelectronic performances of halide Pb-Sn perovskite using A-site cation engineering technique .

Chemical Reactions Analysis

A computational study comparing the effect of cesium and sodium ions in the oxadiaza excision cross-coupling reactions reveals that the cesium-coordinated species changes the reaction preference from attack at the ketone carbonyl to attack at the ester carbon due to metal ion-specific transition state conformational accommodation .

Physical And Chemical Properties Analysis

Cesium is a monovalent typical metal, with an electronic structure of 2, 8, 18, 18, 8, 1. When it loses its outermost electron, it will have the electronic structure of inert gases . It has a melting point of 28.5 °C, a boiling point of 671 °C, and a density of 1.873 g/cm³ .

Applications De Recherche Scientifique

Cesium (Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate is widely used in scientific research applications. It is used as a catalyst in the synthesis of organic compounds, as a reagent in the production of pharmaceuticals, and as a component of agrochemicals. It is also used in the production of semiconductor materials and in the production of dyes and pigments. In addition, Cesium;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate salt is used in the production of polymers and other polymeric materials.

Mécanisme D'action

Target of Action

Cesium is known to interact with various biological systems, often replacing potassium due to their similar chemical properties . In certain reactions, Cesium has shown exceptional chemoselectivity .

Mode of Action

Cesium’s mode of action is largely dependent on its ionic state and the specific biological system it interacts with. For instance, in the case of radioactive isotopes like Cesium-137, it decays by beta emission to a metastable nuclear isomer of barium . In certain chemical reactions, Cesium ions can change the reaction preference due to metal ion-specific transition state conformational accommodation .

Biochemical Pathways

Cesium is known to be involved in various biochemical reactions due to its reactivity and ability to replace other alkali metals in biological systems .

Pharmacokinetics

One study on Rubidium and Cesium kinetics in Channel Catfish (Ictalurus punctatus) showed that the biological half-times of Cesium were significantly longer than those of Rubidium .

Result of Action

The result of Cesium’s action can vary widely depending on the specific compound and biological system. For instance, radioactive Cesium isotopes can cause radiation damage, while non-radioactive Cesium compounds may have different effects .

Action Environment

The action, efficacy, and stability of Cesium can be influenced by various environmental factors. For instance, the presence of other ions in the environment can affect Cesium’s reactivity and the specific reactions it participates in . Furthermore, the pH, temperature, and other physical and chemical properties of the environment can also influence Cesium’s behavior .

Avantages Et Limitations Des Expériences En Laboratoire

Cesium (Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate has a number of advantages and limitations when used in laboratory experiments. One advantage is that it is non-toxic and has a low melting point, which makes it easy to work with. Additionally, it is highly soluble in both water and organic solvents, making it a useful reagent for organic synthesis. However, Cesium;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate salt can be difficult to remove from reaction mixtures and can interfere with the reactions of other compounds.

Orientations Futures

The potential future applications of Cesium;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate (Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate are numerous. It could be used in the development of new materials for use in the semiconductor industry, in the development of new pharmaceuticals, and in the development of new agrochemicals. Additionally, it could be used in the development of new catalysts for organic synthesis and in the development of new polymeric materials. Finally, further research into the biochemical and physiological effects of this compound salt could lead to new treatments for a variety of diseases and conditions.

Propriétés

IUPAC Name |

cesium;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2.Cs/c1-10(2,3)8(12)7-9(13)11(4,5)6;/h7,12H,1-6H3;/q;+1/p-1/b8-7-; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDYFAZVDSPIIQS-CFYXSCKTSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Cs+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)/C(=C/C(=O)C(C)(C)C)/[O-].[Cs+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19CsO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3146991.png)

![{5-[4-(Trifluoromethyl)phenyl]isoxazol-3-yl}methan-1-ol](/img/structure/B3147023.png)

![3-{[(3-Chloro-4-fluorophenyl)sulfonyl]amino}propanoic acid](/img/structure/B3147035.png)